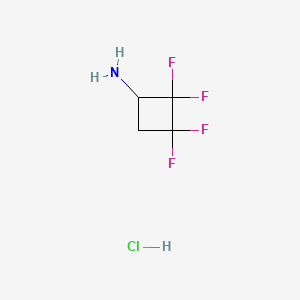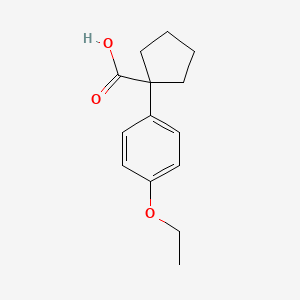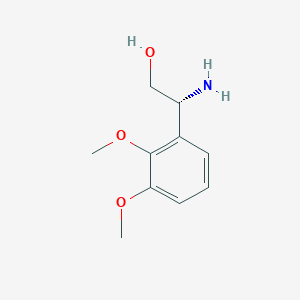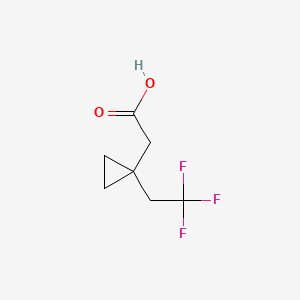![molecular formula C7H7NO B13600252 4-[(2R)-oxiran-2-yl]pyridine](/img/structure/B13600252.png)
4-[(2R)-oxiran-2-yl]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(2R)-Oxiran-2-yl]pyridine is a chemical compound with the molecular formula C₇H₇NO It features a pyridine ring substituted with an oxirane (epoxide) group at the 4-position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(2R)-oxiran-2-yl]pyridine typically involves the reaction of pyridine derivatives with epoxide precursors. One common method is the epoxidation of 4-vinylpyridine using peracids such as m-chloroperbenzoic acid (m-CPBA) under controlled conditions. The reaction proceeds as follows: [ \text{4-vinylpyridine} + \text{m-CPBA} \rightarrow \text{this compound} ]
Industrial Production Methods: Industrial production of this compound may involve large-scale epoxidation processes using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.
化学反应分析
Types of Reactions: 4-[(2R)-Oxiran-2-yl]pyridine undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be opened under oxidative conditions to form diols.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to the formation of various substituted pyridine derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or peracids.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines, thiols, or alcohols under basic or acidic conditions.
Major Products:
Diols: Formed from the opening of the epoxide ring.
Alcohols: Resulting from the reduction of the epoxide group.
Substituted Pyridines: Formed through nucleophilic substitution reactions.
科学研究应用
4-[(2R)-Oxiran-2-yl]pyridine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive epoxide group.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
作用机制
The mechanism of action of 4-[(2R)-oxiran-2-yl]pyridine involves the reactivity of the epoxide group. The epoxide ring is highly strained and can react with nucleophiles, leading to ring-opening reactions. These reactions can modify biological molecules, potentially disrupting cellular processes and leading to therapeutic effects. The compound may target specific enzymes or receptors, interfering with their normal function.
相似化合物的比较
4-[(2S)-oxiran-2-yl]pyridine: The enantiomer of 4-[(2R)-oxiran-2-yl]pyridine, with similar chemical properties but different biological activities.
2-[(2R)-oxiran-2-yl]pyridine: A structural isomer with the epoxide group at the 2-position.
3-[(2R)-oxiran-2-yl]pyridine: Another isomer with the epoxide group at the 3-position.
Uniqueness: this compound is unique due to its specific substitution pattern, which influences its reactivity and potential applications. The position of the epoxide group on the pyridine ring can significantly affect the compound’s chemical behavior and biological activity.
属性
分子式 |
C7H7NO |
|---|---|
分子量 |
121.14 g/mol |
IUPAC 名称 |
4-[(2R)-oxiran-2-yl]pyridine |
InChI |
InChI=1S/C7H7NO/c1-3-8-4-2-6(1)7-5-9-7/h1-4,7H,5H2/t7-/m0/s1 |
InChI 键 |
KRROYLIDJBSPDW-ZETCQYMHSA-N |
手性 SMILES |
C1[C@H](O1)C2=CC=NC=C2 |
规范 SMILES |
C1C(O1)C2=CC=NC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![[3-(Methoxycarbonyl)-2,4-dimethylphenyl]boronicacid](/img/structure/B13600211.png)

![1-methyl-N-(4-{4-methyl-3,5,9-triazatricyclo[8.4.0.0,2,6]tetradeca-1(10),2(6),4,11,13-pentaene-9-carbonyl}phenyl)-3-phenyl-2-oxabicyclo[2.1.1]hexane-4-carboxamide](/img/structure/B13600221.png)




